2-Aminoethane-1-sulfonyl fluoride
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Overview
Description
2-Aminoethane-1-sulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is a sulfonyl fluoride derivative with the molecular formula C2H6FNO2S. This compound is particularly notable for its stability and reactivity, making it a valuable tool in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method transforms sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives .
Scientific Research Applications
2-Aminoethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoethane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This reactivity is particularly useful in modifying amino acids and proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
2-Aminoethylbenzenesulfonyl fluoride: Similar in structure but with a benzene ring, used as a protease inhibitor.
Methanesulfonyl fluoride: A simpler sulfonyl fluoride, used in various chemical reactions.
Uniqueness: 2-Aminoethane-1-sulfonyl fluoride stands out due to its specific reactivity and stability, making it particularly suitable for applications in chemical biology and organic synthesis. Its ability to selectively modify proteins and amino acids sets it apart from other sulfonyl fluorides .
Properties
IUPAC Name |
2-aminoethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c3-7(5,6)2-1-4/h1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDLNOKUZORHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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